

An In-depth Technical Guide to the Spectroscopic Data of Spirodionic Acids

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Compound of Interest

Compound Name: *Spirodionic acid*

Cat. No.: *B2614940*

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For Researchers, Scientists, and Drug Development Professionals

The term "**spirodionic acid**" generally refers to a class of natural products known as spirotetronate antibiotics. These compounds are characterized by a unique spirocyclic system containing a tetronic acid moiety. Due to their complex structures and significant biological activities, including antibacterial and antitumor properties, spirotetronates are of great interest to the scientific community. This guide provides a comprehensive overview of the spectroscopic data for a representative member of this class, decatromicin B, along with the experimental protocols for its isolation and characterization.

Spectroscopic Data of Decatromicin B

The structural elucidation of spirotetronate antibiotics like decatromicin B relies heavily on a combination of spectroscopic techniques. The following tables summarize the key NMR, IR, and MS data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopic Data of Decatromicin B (400 MHz, CDCl₃)

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
3	4.08	d	9.8
4	2.54	m	
5	1.60, 1.35	m	
6	1.75, 1.25	m	
7	3.50	dd	10.3, 4.4
8	1.95	m	10.3, 10.3, 4.4
9	3.39	ddd	
10	1.60	m	
11	1.45, 1.15	m	
12	1.80, 1.20	m	
13	1.90	m	
14	0.95	d	
15	0.88	d	
17	5.35	s	
18	1.79	s	
19	6.09	s	
21	6.82	s	
22	6.90	s	
1'	5.30	d	
2'	4.25	dd	
3'	3.80	dd	
4'	3.55	m	
5'	3.95	dq	9.8, 6.4

6'	1.25	d	6.4
N-Me	2.30	s	

¹³C NMR Spectroscopic Data of Decatromicin B (100 MHz, CDCl₃)

Position	Chemical Shift (δ , ppm)
1	172.5
2	103.2
3	80.1
4	45.2
5	25.1
6	32.8
7	78.9
8	35.6
9	70.2
10	38.1
11	28.9
12	36.5
13	30.1
14	21.5
15	20.8
16	168.7
17	118.5
18	135.1
19	115.2
20	128.4
21	110.1
22	121.3
1'	98.5

2'	70.5
3'	72.1
4'	75.3
5'	68.9
6'	18.2
N-Me	28.7

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

Spectroscopic Technique	Key Data
FT-IR (KBr, cm^{-1})	3400 (br, O-H), 2950 (C-H), 1720 (C=O, ester), 1680 (C=O, tetronic acid), 1620 (C=C)
High-Resolution Mass Spectrometry (HR-ESI-MS)	m/z $[\text{M-H}]^-$ calculated for $\text{C}_{45}\text{H}_{57}\text{N}_2\text{O}_{10}\text{Cl}$: 821.3831, found: 821.3829

Experimental Protocols

The isolation and characterization of spirotetronate antibiotics involve a multi-step process, beginning with fermentation of the producing microorganism, followed by extraction and chromatographic purification of the target compounds.

Fermentation and Extraction

- Fermentation:** The producing strain, *Actinomadura* sp., is cultured in a suitable production medium under optimal temperature and aeration conditions for a specific duration to allow for the biosynthesis of the desired metabolites.
- Extraction:** The fermentation broth is harvested, and the mycelium is separated from the supernatant by centrifugation. The mycelium and supernatant are typically extracted separately with an organic solvent such as ethyl acetate or butanol to capture a broad range of secondary metabolites. The organic extracts are then combined and concentrated under reduced pressure.

Chromatographic Purification

- **Initial Fractionation:** The crude extract is subjected to preliminary fractionation using techniques like solvent partitioning or open column chromatography on silica gel or HP-20 resin.
- **Medium-Pressure Liquid Chromatography (MPLC):** Fractions of interest are further purified by MPLC on a C18 reversed-phase column using a gradient elution system, typically with a water/acetonitrile or water/methanol mobile phase.
- **High-Performance Liquid Chromatography (HPLC):** The final purification of the spirotetronate compounds is achieved by preparative or semi-preparative HPLC on a C18 column, yielding the pure compounds for spectroscopic analysis.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and characterization of spirotetronate antibiotics.

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